molecular formula C16H13N3O5S B2475664 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 877648-88-9

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2475664
CAS No.: 877648-88-9
M. Wt: 359.36
InChI Key: WCLZGYFDWMDUQP-UHFFFAOYSA-N
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Description

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which combines a triazine ring with a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the chromene moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the triazine and chromene rings can be reduced to their corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies. Studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines and inflammatory pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain kinases and transcription factors can result in the inhibition of cancer cell proliferation and the reduction of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate: shares structural similarities with other triazine derivatives and chromene-based compounds.

    Triazine derivatives: Compounds like melamine and cyanuric acid, which also contain the triazine ring, are used in various industrial applications.

    Chromene-based compounds: Compounds like coumarin and its derivatives, which contain the chromene moiety, are known for their biological activities and are used in pharmaceuticals and cosmetics.

Uniqueness

The uniqueness of this compound lies in its combined triazine and chromene structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-13(20)19(16(25-2)18-17-9)8-23-14(21)11-7-10-5-3-4-6-12(10)24-15(11)22/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLZGYFDWMDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC3=CC=CC=C3OC2=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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